N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea
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Overview
Description
1-(2-Methylbenzo[d]thiazol-5-yl)thiourea is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea typically involves the reaction of 2-methylbenzothiazole with thiourea. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves dissolving 2-methylbenzothiazole in a suitable solvent such as dimethylformamide (DMF) and adding thiourea along with a base like potassium carbonate (K2CO3). The reaction mixture is then stirred at room temperature for several hours, followed by the addition of ethanol to precipitate the product .
Chemical Reactions Analysis
1-(2-Methylbenzo[d]thiazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea involves its interaction with specific molecular targets. As an MAO inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
1-(2-Methylbenzo[d]thiazol-5-yl)thiourea can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: A precursor in the synthesis of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea, known for its antimicrobial properties.
Sulfathiazole: An antimicrobial drug containing a thiazole ring, used to treat bacterial infections.
Tiazofurin: An anticancer drug with a thiazole moiety, used in the treatment of certain types of cancer.
The uniqueness of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea lies in its dual role as a building block for complex molecules and its potential therapeutic applications as an MAO inhibitor.
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-5-11-7-4-6(12-9(10)13)2-3-8(7)14-5/h2-4H,1H3,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZGFQMJZQQCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663360 |
Source
|
Record name | N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21325-19-9 |
Source
|
Record name | N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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